3-(1-Ethyl-1H-pyrazol-4-YL)aniline
Description
Significance of Pyrazole (B372694) Scaffolds in Advanced Organic Chemistry and Medicinal Chemistry
The pyrazole nucleus, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, is a cornerstone in the development of novel therapeutic agents and a versatile building block in organic synthesis. researchgate.netglobalresearchonline.net Its aromatic nature and the presence of multiple reaction sites allow for extensive functionalization, making it a "privileged scaffold" in medicinal chemistry. tandfonline.comnih.gov
Pyrazoles exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties. globalresearchonline.netglobalresearchonline.net This wide-ranging pharmacological profile has led to the incorporation of the pyrazole moiety into numerous FDA-approved drugs. nih.gov For instance, celecoxib (B62257) is a well-known anti-inflammatory drug, while others like ruxolitinib (B1666119) and crizotinib (B193316) are used in cancer therapy. globalresearchonline.nettandfonline.com The ability of the pyrazole ring to act as a bioisostere for other functional groups, coupled with its favorable pharmacokinetic properties, further enhances its value in drug design. researchgate.net
In the realm of advanced organic chemistry, pyrazoles serve as versatile intermediates for the synthesis of more complex heterocyclic systems. nih.gov The reactivity of the pyrazole ring allows for various transformations, including electrophilic substitution, N-alkylation, and metal-catalyzed cross-coupling reactions, providing access to a diverse array of molecular architectures. globalresearchonline.netnih.gov
Importance of Aniline (B41778) Moieties in Chemical Synthesis and Biological Recognition
Aniline, the simplest aromatic amine, and its derivatives are fundamental building blocks in chemical synthesis and play a crucial role in biological recognition. wikipedia.orgucla.edu The amino group attached to a phenyl ring makes aniline an electron-rich system, highly susceptible to electrophilic aromatic substitution, which allows for the introduction of a wide variety of functional groups onto the aromatic ring. wikipedia.org
Aniline derivatives are key precursors in the manufacturing of a vast range of industrial products, including polymers, dyes, and pharmaceuticals. wikipedia.orgyufenggp.com In medicinal chemistry, the aniline moiety is a common feature in many drugs due to its ability to form hydrogen bonds and participate in other non-covalent interactions with biological targets. researchgate.net This makes it a critical component for molecular recognition at the active sites of enzymes and receptors.
The versatility of the aniline scaffold is further demonstrated by its use in the synthesis of various heterocyclic compounds. ucla.edu The reactivity of the amino group allows for acylation, alkylation, and diazotization reactions, opening up numerous pathways for the construction of complex molecular frameworks. wikipedia.org
Overview of Research Directions for 3-(1-Ethyl-1H-pyrazol-4-YL)aniline and Related Structural Motifs
The compound this compound represents a specific example of an N-substituted pyrazolyl aniline, a class of molecules that is the subject of ongoing research. The ethyl group on the pyrazole nitrogen and the specific linkage between the pyrazole and aniline rings are key structural features that influence the compound's properties and potential applications.
Current research on related structural motifs is multifaceted. In medicinal chemistry, there is a strong focus on synthesizing and evaluating novel pyrazolyl aniline derivatives as potential therapeutic agents. For example, some N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives have been investigated as potential anticancer agents, showing inhibitory activity against cyclin-dependent kinase 2 (CDK2). researchgate.net The presence of amino groups on the phenyl and pyrazole rings has been linked to antitumor and antibacterial activities. researchgate.netnih.gov
In the field of materials science, pyrazole derivatives are being explored for their use in functional materials such as dyes and coordination polymers. gneechem.com The structural features of these compounds can influence properties like color, stability, and catalytic activity. gneechem.com
Furthermore, synthetic chemists are continuously developing new and more efficient methods for the preparation of substituted pyrazoles and anilines. nih.govbeilstein-journals.org This includes the use of multicomponent reactions and novel catalytic systems to achieve high yields and regioselectivity. mdpi.com The development of these synthetic methodologies is crucial for accessing a wider range of pyrazolyl aniline derivatives for further investigation.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(1-ethylpyrazol-4-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-2-14-8-10(7-13-14)9-4-3-5-11(12)6-9/h3-8H,2,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIJVSGWVIMKRAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 1 Ethyl 1h Pyrazol 4 Yl Aniline and Analogues
Approaches to the Pyrazole (B372694) Nucleus Formation
The formation of the pyrazole core is a critical step in the synthesis of 3-(1-Ethyl-1H-pyrazol-4-YL)aniline and its analogs. The chosen synthetic pathway often depends on the desired substitution pattern and the availability of starting materials. Key strategies include building the ring from acyclic precursors through cyclocondensation, assembling multiple components in a single step, or forming the ring via cycloaddition reactions.
Cyclocondensation Reactions
Cyclocondensation reactions are a classical and widely employed method for synthesizing the pyrazole ring. These reactions typically involve the condensation of a binucleophilic reagent, such as hydrazine (B178648) or its derivatives, with a 1,3-dielectrophilic species.
The Knorr pyrazole synthesis and related methods represent the most traditional and common approach to pyrazole formation. beilstein-journals.org This involves the reaction of 1,3-dicarbonyl compounds or their synthetic equivalents with hydrazines. beilstein-journals.orgnih.govresearchgate.net The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. youtube.com The regioselectivity of the reaction with unsymmetrical 1,3-dicarbonyls can be influenced by the reaction conditions and the nature of the substituents on both the dicarbonyl compound and the hydrazine. nih.gov
For instance, the reaction of β-ketoesters with hydrazine can lead to the formation of pyrazolones, which are themselves versatile intermediates. beilstein-journals.org Similarly, α,β-unsaturated ketones can react with hydrazine derivatives to form pyrazolines, which can then be oxidized to pyrazoles. nih.gov The use of substituted hydrazines, such as ethylhydrazine, is essential for the synthesis of N-substituted pyrazoles like this compound.
A variety of carbonyl compounds can serve as the 1,3-dielectrophilic partner. The following table provides examples of carbonyl compounds and hydrazine derivatives used in pyrazole synthesis.
| Carbonyl Compound | Hydrazine Derivative | Resulting Pyrazole Type | Reference(s) |
| 1,3-Diketones | Hydrazine Hydrate | Unsubstituted N-H Pyrazoles | beilstein-journals.orgyoutube.com |
| β-Ketoesters | Substituted Hydrazines (e.g., Phenylhydrazine) | N-Substituted Pyrazoles | beilstein-journals.org |
| α,β-Unsaturated Ketones | Hydrazine Derivatives | Pyrazolines (oxidized to pyrazoles) | nih.govnih.gov |
| Dialkyl Acetylenedicarboxylates | Hydrazine Derivatives | Substituted Pyrazole Carboxylates | nih.gov |
Enaminodiketones are valuable precursors for the regioselective synthesis of polysubstituted pyrazoles. The reaction of unsymmetrical enaminodiketones with substituted hydrazines, such as tert-butylhydrazine (B1221602) hydrochloride or carboxymethylhydrazine, can afford tri- or tetrasubstituted pyrazoles with high regioselectivity and in excellent yields. organic-chemistry.org This method offers a predictable way to control the substitution pattern on the pyrazole ring, which is crucial for synthesizing specific isomers of functionalized pyrazoles.
Multicomponent Reactions (MCRs) for Pyrazole Synthesis
Multicomponent reactions (MCRs) have emerged as powerful and efficient tools for the synthesis of complex molecules like pyrazoles in a single pot. beilstein-journals.orgnih.gov These reactions offer advantages in terms of atom economy, reduced waste, and simplified purification procedures. mdpi.com Several MCR strategies have been developed for the synthesis of highly substituted pyrazoles.
One common MCR approach involves the reaction of an aldehyde, a β-ketoester, and a hydrazine derivative. beilstein-journals.org For example, a three-component synthesis of persubstituted pyrazoles can be achieved from aldehydes, β-ketoesters, and hydrazines using a catalyst like Yb(PFO)3. beilstein-journals.org Another variation is a four-component reaction involving an aldehyde, malononitrile, a β-ketoester (like ethyl acetoacetate), and hydrazine hydrate, often catalyzed by a base or a nanoparticle catalyst, to produce pyranopyrazole derivatives. nih.govmdpi.com
The following table summarizes some MCRs used for pyrazole synthesis:
| Components | Catalyst/Conditions | Product Type | Reference(s) |
| Aldehydes, β-Ketoesters, Hydrazines | Yb(PFO)3 | Persubstituted Pyrazoles | beilstein-journals.org |
| Aldehydes, Malononitrile, β-Ketoesters, Hydrazine Hydrate | Piperidine, Water | Pyrano[2,3-c]pyrazoles | mdpi.com |
| Aryl Glyoxal, Aryl Thioamide, Pyrazolones | HFIP | Pyrazole-linked Thiazoles | acs.org |
| Malononitrile, Aldehydes, Hydrazines | - | Substituted Pyrazoles | beilstein-journals.org |
1,3-Dipolar Cycloaddition Strategies
1,3-Dipolar cycloaddition reactions provide another versatile route to the pyrazole nucleus. nih.gov This method involves the reaction of a 1,3-dipole with a dipolarophile, typically an alkyne or an alkene, to form the five-membered heterocyclic ring. mdpi.com
Sydnones, which are mesoionic heterocyclic compounds, can act as 1,3-dipoles in cycloaddition reactions with alkynes to yield pyrazoles. mdpi.com For instance, 3-arylsydnones react with activated alkynes like dimethyl acetylenedicarboxylate (B1228247) (DMAD) to produce 1-arylpyrazoles. mdpi.com This reaction proceeds with the extrusion of carbon dioxide.
Nitrilimines, which are typically generated in situ, are also effective 1,3-dipoles for pyrazole synthesis. bas.bg They can be generated from the oxidation of aldehyde hydrazones or by the thermolysis of tetrazoles. bas.bg The subsequent reaction of the nitrilimine with an alkyne or a suitable alkene leads to the formation of the pyrazole or pyrazoline ring, respectively. bas.bgmdpi.com The regioselectivity of this cycloaddition is a key aspect, and studies have shown that highly regioselective reactions can be achieved. mdpi.com
Reactions Involving Diazo Compounds and Terminal Alkynes
The synthesis of pyrazoles through the [3+2] cycloaddition of diazo compounds and terminal alkynes is a well-established and powerful method for constructing the pyrazole ring. nih.gov This approach is valued for its atom economy and often proceeds with high regioselectivity. The reaction can be performed under catalyst-free conditions, simply by heating the reactants, particularly when using α-diazocarbonyl substrates in solvent-free environments, which can lead to high yields without extensive purification. rsc.orgresearchgate.net
The versatility of this method is expanded through the use of specifically functionalized diazo compounds. For instance, the synthesis of novel pyrazolesulfoximines has been achieved by reacting sulfoximine (B86345) diazo compounds with alkynes that possess one or two electron-withdrawing groups. nih.govacs.org The stability of the diazo compound is a critical factor, with studies showing that N-silyl sulfoximines can form stable monosubstituted diazo compounds suitable for this cycloaddition. acs.orgnih.gov The reaction of these specialized diazo compounds with various alkynes, including those with ketone and sulfone functionalities, has been shown to produce pyrazoles in good to excellent yields. nih.gov
Research has demonstrated the successful application of this methodology with a range of substrates. The reaction between sulfoximine diazo compounds and different alkynes highlights the scope of this synthetic route.
| Diazo Compound Type | Alkyne Partner | Key Feature | Yield | Reference |
|---|---|---|---|---|
| α-Diazocarbonyl | Electron-deficient alkynes | Solvent-free, heating | High | rsc.org |
| Sulfoximine Diazo | Disubstituted alkynes (ester) | THF solvent | 77% | acs.org |
| Sulfoximine Diazo | Halo-alkynes | Introduces bromo- or iodo- groups | Good | acs.org |
| Sulfoximine Diazo | Unsymmetrical alkyne (ester/amide) | Single regioisomer formed | Good | acs.org |
Transition-Metal-Catalyzed Pyrazole Syntheses
Transition-metal catalysis offers a diverse and powerful toolkit for the synthesis of polysubstituted pyrazoles, often providing milder reaction conditions and alternative reaction pathways compared to classical methods.
Iron-Catalyzed Routes
Iron-catalyzed reactions have emerged as a cost-effective and environmentally friendly approach for pyrazole synthesis. One prominent method involves the one-pot reaction of hydrazones and vicinal diols. organic-chemistry.orgresearchgate.net In this process, an iron catalyst, such as anhydrous FeCl₃ or Fe(NO₃)₂, facilitates the in situ oxidation of the vicinal diol to an α-hydroxycarbonyl intermediate. researchgate.netthieme-connect.com This intermediate then undergoes condensation and cyclization with a hydrazone to yield the pyrazole product. thieme-connect.com The choice of oxidant, such as tert-butyl hydroperoxide (TBHP) or potassium persulfate (K₂S₂O₈), is crucial for the initial oxidation step. thieme-connect.comrsc.org
These iron-catalyzed methods are noted for their practicality, broad substrate scope, and often ligand-free conditions, tolerating a variety of functional groups on the starting materials. researchgate.net Tandem strategies starting from biomass-derived alcohols have also been developed, showcasing the sustainability of this approach. rsc.org
| Reactants | Catalyst System | Key Conditions | Product Type | Reference |
|---|---|---|---|---|
| Diarylhydrazones + Vicinal Diols | FeCl₃ / acac / TBHP | O₂ atmosphere, 80–120 °C | 1,3- and 1,3,5-substituted pyrazoles | organic-chemistry.orgthieme-connect.com |
| Hydrazones + 1,2-Diols | Fe(NO₃)₂ / K₂S₂O₈ | Neat conditions, ligand-free | 1,3- and 1,3,5-substituted pyrazoles | researchgate.netrsc.org |
| Alcohols + Hydrazines | Fe(II)-pincer complex | Tandem C-C/C-N coupling | Tri-substituted pyrazoles | rsc.org |
| Arylsulfonylhydrazines + Diketones | (NH₄)₃[FeMo₆O₁₈(OH)₆] | Heterogeneous, reusable catalyst | Functionalized pyrazoles | tandfonline.com |
Ruthenium-Catalyzed Hydrogen Transfer Reactions
Ruthenium catalysts are highly effective in promoting hydrogen transfer reactions, enabling the synthesis of pyrazoles from readily available alcohols. A notable application is the reaction of 1,3-diols with alkyl or aryl hydrazines to furnish substituted pyrazoles. organic-chemistry.org This process often proceeds via an acceptorless dehydrogenative coupling (ADC) mechanism, where the diol is first oxidized to a 1,3-dicarbonyl intermediate, which then condenses with the hydrazine. organic-chemistry.orgacs.org The only byproducts are water and hydrogen gas, highlighting the green and atom-economical nature of this transformation. acs.org
Bifunctional ruthenium complexes can mediate a cascade process consisting of redox isomerization, Michael addition, cyclocondensation, and dehydrogenation, starting from secondary propargyl alcohols and hydrazines. arkat-usa.org The use of specific ligand systems, such as a combination of Ru₃(CO)₁₂ and an NHC-diphosphine ligand, allows for low catalyst loadings and high selectivity. organic-chemistry.org
| Reactants | Catalyst System | Key Features | Yields | Reference |
|---|---|---|---|---|
| 1,3-Diols + Arylhydrazines | Ru₃(CO)₁₂ / NHC-diphosphine | Acceptorless dehydrogenation, H₂O/H₂ byproducts | Good | organic-chemistry.org |
| Secondary Propargyl Alcohols + Hydrazines | Bifunctional Ru complex | Cascade reaction | - | arkat-usa.org |
| 1,3-Diols + Alkyl Hydrazines | Ruthenium catalyst | Hydrogen transfer catalysis | - | organic-chemistry.org |
| Allylic Alcohols + Hydrazines | Ru₃(CO)₁₂ / NHC-phosphine | Low catalyst loading (0.3 mol%), green | Good to Excellent | acs.org |
Copper-Promoted Aerobic Oxidative Cycloadditions
Copper-catalyzed reactions provide a convenient and economical route to substituted pyrazoles, often utilizing air as a green oxidant. A prominent example is the aerobic oxidative [3+2] cycloaddition of N,N-disubstituted hydrazines with alkynoates. organic-chemistry.orgacs.orgresearchgate.net This method involves the direct functionalization of a C(sp³)–H bond and the formation of new C–C and C–N bonds. acs.orgresearchgate.net Inexpensive copper salts like Cu₂O are effective promoters for this transformation, which exhibits high atom economy, step economy, and regioselectivity. organic-chemistry.orgacs.org
Another copper-catalyzed approach is the aerobic oxidative cyclization of β,γ-unsaturated hydrazones. organic-chemistry.orgacs.org This reaction is initiated by the formation of a hydrazonyl radical, which then undergoes cyclization with a concurrent cleavage of the C=C bond. acs.org These methods are valued for their operational simplicity and mild reaction conditions. acs.org
| Reactants | Catalyst System | Oxidant | Key Features | Reference |
|---|---|---|---|---|
| N,N-Disubstituted Hydrazines + Alkynoates | Cu₂O / Cs₂CO₃ | Air | Direct C(sp³)–H functionalization, high regioselectivity | organic-chemistry.orgacs.org |
| β,γ-Unsaturated Hydrazones | Cu catalyst | Air | Radical-initiated cyclization, C=C bond cleavage | organic-chemistry.orgacs.org |
| N1-substituted pyrazolidine-3-ones + Ynones | Copper catalyst | Visible-light/Air | In situ generation of azomethine imines | researchgate.net |
Rhodium-Catalyzed Addition-Cyclization Processes
Rhodium catalysis enables a unique and efficient synthesis of highly substituted pyrazoles through a cascade reaction involving hydrazines and alkynes. organic-chemistry.orgacs.orgnih.gov This process occurs under mild conditions and involves a formal [3+2] cycloaddition that proceeds through an unexpected C–N bond cleavage. acs.org The reaction cascade includes the addition of a C–N bond from the hydrazine to the alkyne, followed by cleavage of that C–N bond, and subsequent intramolecular cyclization and dehydration to form the aromatic pyrazole ring. organic-chemistry.orgacs.org
The optimized conditions typically employ a rhodium catalyst such as [Cp*RhCl₂]₂ with an additive like NaOAc in a solvent such as acetonitrile. organic-chemistry.org This method provides a highly concise and effective protocol for constructing complex pyrazoles and expands the utility of transition-metal catalysis in heterocycle synthesis. acs.org
| Reactants | Catalyst System | Key Mechanism Steps | Yields | Reference |
|---|---|---|---|---|
| Hydrazines + Alkynes | [Cp*RhCl₂]₂ / NaOAc | C-N bond addition to alkyne, C-N bond cleavage, cyclization | Up to 88% | organic-chemistry.orgorganic-chemistry.org |
Silver-Catalyzed Annulation Reactions
Silver catalysts are effective in promoting various cyclization and annulation reactions to form pyrazole derivatives. One such method is a silver-mediated [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes. This "CNN" building block is a stable and easy-to-handle solid isocyanide, and the reaction proceeds under mild conditions with broad substrate scope.
Another key application is the silver(I)-catalyzed 5-endo-dig cyclization of 4-alkynyl-3-hydroxy-1H-pyrazoles. nih.gov This intramolecular ring-closure is an efficient way to access fused ring systems like 2H-furo[2,3-c]pyrazoles. nih.gov The required hydroxyalkynyl substrates can be prepared via palladium-catalyzed coupling of the corresponding halo-pyrazolol with a terminal alkyne. nih.gov Furthermore, silver catalysts have been employed in the reaction of N'-benzylidene tolylsulfonohydrazides with β-ketoesters to synthesize trifluoromethylated pyrazoles through a sequence of addition, cyclization, and elimination steps. mdpi.com
| Reactants | Catalyst | Reaction Type | Product Type | Reference |
|---|---|---|---|---|
| α-Diazo pyrazoleamides + Ketimines | AgOTf | Annulation / Migration | Spirooxindole-based β-lactams | rsc.org |
| 4-Alkynyl-3-hydroxy-1H-pyrazoles | Silver(I) salt | 5-endo-dig cyclization | 2H-furo[2,3-c]pyrazoles | nih.gov |
| N'-Benzylidene tolylsulfonohydrazides + β-Ketoesters | Silver catalyst | Addition-cyclization | 5-Aryl-3-trifluoromethyl pyrazoles | mdpi.com |
| Pyrazole + Propargyl Acetates | Ag(I) catalyst | Stereoselective addition | (E)-Allyl-gem-dipyrazoles | researchgate.net |
Construction of the Pyrazole-Aniline Linkage: Direct Relevance to this compound
Suzuki-Miyaura Cross-Coupling Strategies Employing Pyrazole Boronic Acid Esters
Synthesis of 1-Ethyl-1H-pyrazole-4-boronic Acid Pinacol (B44631) Ester Precursors
The key precursor for the Suzuki-Miyaura coupling is 1-ethyl-1H-pyrazole-4-boronic acid pinacol ester. sigmaaldrich.com The synthesis of this intermediate can be accomplished through a few methods. One common approach involves the reaction of 1-ethyl-4-bromo-1H-pyrazole with a boron source in the presence of a strong base. google.com
A general procedure for the synthesis of 1-substituted-1H-pyrazole-4-boronic acid pinacol esters starts from 1-substituted-4-bromopyrazole. This starting material is reacted with n-butyllithium at very low temperatures (around -90°C), followed by the addition of a borate (B1201080) ester like trimethyl borate. Subsequent esterification with pinacol yields the desired boronic acid pinacol ester. google.com
| Reactant 1 | Reactant 2 | Reagents | Product | Yield | Reference |
| 1,3-dimethyl-4-bromo-1H-pyrazole | n-butyllithium, trimethyl borate, pinacol | - | 1,3-dimethyl-1H-pyrazole-4-pinacol borate | 36.2% | google.com |
| 1-isopropyl-4-bromo-1H-pyrazole | n-butyllithium, trimethyl borate, pinacol | - | 1-isopropylpyrazol-4-pinacol borate | 35.2% | google.com |
Coupling with Substituted Halogenated Anilines or Aniline (B41778) Precursors
With the 1-ethyl-1H-pyrazole-4-boronic acid pinacol ester in hand, the subsequent step is the Suzuki-Miyaura cross-coupling reaction with a suitable halogenated aniline derivative, such as 3-bromoaniline (B18343) or 3-iodoaniline. This reaction is catalyzed by a palladium complex and requires a base. researchgate.netrsc.org The choice of catalyst, ligand, and base can significantly influence the reaction's efficiency and yield. For instance, the use of sterically hindered phosphine (B1218219) ligands can promote the coupling of challenging substrates. nih.gov
The reaction is tolerant of a variety of functional groups on both the pyrazole and aniline rings, allowing for the synthesis of a diverse library of analogs. researchgate.netrsc.org For example, the coupling has been successfully performed with unprotected ortho-bromoanilines and various aryl and heteroaromatic boronic esters. rsc.org
| Pyrazole Boronic Ester | Halogenated Aniline | Catalyst/Ligand | Base | Product | Yield | Reference |
| Phenylboronic acid | Ethyl 4-bromo-1H-pyrazole-5-carboxylate | Pd catalyst | - | Ethyl 4-phenyl-1H-pyrazole-5-carboxylate | 93% | researchgate.net |
| Thiophen-3-ylboronic acid | Ethyl 4-bromo-1H-pyrazole-5-carboxylate | Pd catalyst | - | Ethyl 4-(thiophen-3-yl)-1H-pyrazole-5-carboxylate | 48% | researchgate.net |
| Heptyl boronic pinacol ester | 2,6-dichloropyridine | Pd(OAc)2 / Ad2PnBu | LiOtBu | 2,6-diheptylpyridine | 94% | nih.gov |
Condensation Reactions with Pyrazole Aldehydes and Aniline Derivatives
An alternative synthetic route involves the condensation of a pyrazole aldehyde with an aniline derivative. researchgate.net This approach is particularly useful for creating a direct linkage between the two ring systems. For example, 4-formyl-1-phenylpyrazoles can be synthesized via the Vilsmeier-Haack reaction of phenylhydrazones. encyclopedia.pub These aldehydes can then be reacted with anilines to form an imine, which can be subsequently reduced to the desired aniline derivative.
In some cases, multicomponent reactions can be employed. For instance, the reaction between an aniline, a pyrazole aldehyde, and another component like 4-hydroxycoumarin (B602359) can lead to more complex, multi-ring structures in a single step. researchgate.net
Cascade Reactions Involving Pyrazole and Aniline Scaffolds
Cascade reactions, also known as domino or tandem reactions, offer an efficient way to construct complex molecules in a single pot by combining multiple reaction steps. Several cascade strategies have been developed for the synthesis of pyrazole-containing compounds. nih.govrsc.orgnih.govrsc.org
One such approach involves the Sonogashira coupling of N-propargyl sulfonylhydrazones followed by a cyclization to form the pyrazole ring. rsc.orgresearchgate.net Another example is an iodine-mediated cascade reaction for the synthesis of amino pyrazole thioether derivatives from hydrazines, nitriles, and benzenethiols, which proceeds without the need for a metal catalyst. encyclopedia.pubnih.gov While not directly producing this compound, these cascade methodologies demonstrate the power of this approach for building functionalized pyrazole systems that could be further elaborated to the target molecule.
Modern Methodological Advancements in Synthesis
The field of organic synthesis is constantly evolving, with a focus on developing more efficient, safer, and environmentally friendly methods. These advancements are also being applied to the synthesis of pyrazole and aniline scaffolds.
Flow Chemistry Applications in Pyrazole Synthesis
Flow chemistry has emerged as a powerful tool in modern organic synthesis, offering numerous advantages over traditional batch processing. mdpi.comscilit.comgalchimia.comresearchgate.net These benefits include enhanced reaction control, improved safety, and easier scalability. mdpi.comscilit.com The synthesis of pyrazoles has been successfully adapted to flow chemistry systems. For example, a two-step flow process has been developed for the synthesis of substituted pyrazoles from acetophenones. galchimia.com This involves the initial formation of an enaminone, followed by condensation with hydrazine to yield the pyrazole ring. galchimia.com Such continuous-flow setups can significantly reduce reaction times and allow for the safe handling of potentially hazardous reagents. mdpi.com
Green Chemistry Principles in Pyrazole and Aniline Scaffold Synthesis
Green chemistry principles aim to reduce the environmental impact of chemical processes. nih.govresearchgate.net In the context of pyrazole and aniline synthesis, this translates to the use of greener solvents, renewable starting materials, and catalysts that are efficient and recyclable. nih.gov
Recent research has focused on developing eco-friendly methods for pyrazole synthesis, such as using water as a solvent, employing multicomponent reactions to improve atom economy, and utilizing catalysts like nano-eggshell/Ti(IV) which can be reused. researchgate.net These approaches not only minimize waste but also often lead to simpler work-up procedures and higher yields. nih.govresearchgate.net
Computational and Theoretical Investigations of 3 1 Ethyl 1h Pyrazol 4 Yl Aniline
Molecular Docking Studies
Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when it binds to a target macromolecule, such as a protein. eurasianjournals.com This method is crucial for understanding the binding mechanism and is often the first step in structure-based drug design. For a compound like 3-(1-Ethyl-1H-pyrazol-4-YL)aniline, docking studies can predict how it fits into the active site of a specific enzyme or receptor, providing a static snapshot of the plausible binding pose. researchgate.net
Prediction of Binding Modes and Affinities with Target Biomolecules
Molecular docking algorithms explore various possible conformations of the ligand within the protein's binding site and calculate a score, often expressed as binding energy (in kcal/mol), to estimate the binding affinity. A lower (more negative) binding energy value typically indicates a more stable and favorable protein-ligand complex. researchgate.netijpbs.com
In studies of analogous pyrazole (B372694) derivatives targeting protein kinases—a common target class for such scaffolds—docking simulations have successfully predicted binding affinities. For instance, various 1H-pyrazole derivatives have been docked against targets like VEGFR-2, Aurora A, and CDK2, revealing binding energies that correlate with inhibitory potential. researchgate.net The predicted binding affinity helps in prioritizing compounds for further experimental testing.
Illustrative Docking Scores for Analogous Pyrazole Compounds
This table presents representative binding energy data from docking studies of various pyrazole derivatives against different protein kinase targets. This data is intended to illustrate the typical output of such an analysis.
| Compound Type | Protein Target | Illustrative Binding Energy (kcal/mol) |
| Pyrazole-Thiadiazole Derivative | VEGFR-2 | -10.09 |
| Pyrazole-Thiadiazole Derivative | Aurora A | -8.57 |
| Pyrazole-Thiadiazole Derivative | CDK2 | -10.35 |
| Pyrazole Hybrid Chalcone | Tubulin | -10.59 |
Source: Adapted from molecular docking studies on pyrazole derivatives. researchgate.netmdpi.com
Identification of Key Intermolecular Interactions (e.g., Hydrogen Bonding, Hydrophobic Contacts, π-Stacking)
Beyond predicting binding affinity, docking analysis provides critical details about the non-covalent intermolecular interactions that stabilize the ligand in the protein's active site. These interactions are fundamental to molecular recognition and binding specificity. For pyrazole-aniline type structures, key interactions typically include:
Hydrogen Bonding: The nitrogen atoms in the pyrazole ring and the amine group of the aniline (B41778) moiety are potential hydrogen bond donors and acceptors. Docking studies on similar compounds frequently show hydrogen bonds forming with residues in the hinge region of protein kinases, such as Alanine and Lysine. nih.gov
Hydrophobic Contacts: The ethyl group and the phenyl rings of the molecule can form van der Waals and hydrophobic interactions with nonpolar amino acid residues in the binding pocket, contributing significantly to binding affinity. nih.gov
π-Stacking: The aromatic pyrazole and aniline rings can engage in π-π stacking or π-alkyl interactions with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan within the active site.
Illustrative Intermolecular Interactions for Pyrazole Analogs
This table summarizes common intermolecular interactions observed in docking studies of pyrazole derivatives with protein targets, providing insight into how this compound might interact.
| Interaction Type | Functional Group Involved | Common Interacting Residues |
| Hydrogen Bond | Pyrazole Nitrogen, Aniline -NH2 | Ala, Lys, Gln, Asn |
| Hydrophobic Interaction | Phenyl Ring, Ethyl Group | Val, Leu, Pro, Ile |
| π-π Stacking | Pyrazole Ring, Phenyl Ring | Phe, Tyr |
Source: Compiled from docking analyses of various pyrazole inhibitors. nih.govnih.govbiointerfaceresearch.com
Virtual Screening Methodologies for Identifying Potent Ligands
Virtual screening is a powerful computational strategy used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. researchgate.netchemmethod.com When a pyrazole-aniline scaffold is identified as a promising chemical starting point, high-throughput virtual screening (HTVS) can be employed to screen thousands or even millions of related compounds. researchgate.netfiu.edu
The process typically involves docking every compound from a database against the target protein's active site and ranking them based on their predicted binding scores. fiu.eduacs.org This approach efficiently filters vast chemical spaces to a manageable number of promising candidates for synthesis and experimental validation. Studies have successfully used virtual screening of pyrazole-containing libraries to discover novel inhibitors for targets like cyclin-dependent kinase 8 (CDK8) and the proteasome, demonstrating the effectiveness of this method in accelerating drug discovery. researchgate.netacs.org
Molecular Dynamics (MD) Simulations
While molecular docking provides a valuable static image of the binding pose, it does not account for the dynamic nature of molecules in a biological environment. Molecular Dynamics (MD) simulations address this limitation by simulating the movements of atoms and molecules over time, offering a more realistic view of the protein-ligand complex's behavior and stability. eurasianjournals.combohrium.com MD simulations are often used to refine and validate the results of molecular docking. nih.gov
Assessment of Protein-Ligand Complex Stability
A key application of MD simulations is to assess whether the binding pose predicted by docking is stable over a period of time (typically nanoseconds). rsc.orgnih.gov The simulation tracks the trajectory of the ligand within the binding site. A stable complex is generally characterized by the ligand remaining in its initial docked conformation and maintaining key intermolecular interactions with the protein throughout the simulation. nih.govresearchgate.net In studies of related pyrazole inhibitors, MD simulations of up to 100 nanoseconds have been used to confirm that the ligand does not dissociate from the active site and that crucial hydrogen bonds are consistently maintained. nih.govrsc.org
Analysis of Conformational Changes and Dynamic Behavior (RMSD, RMSF, RoG)
To quantitatively analyze the stability and dynamics of the protein-ligand system, several metrics are calculated from the MD trajectory.
Root Mean Square Deviation (RMSD): This metric measures the average deviation of the protein's backbone atoms (or the ligand's heavy atoms) from their initial positions over the course of the simulation. github.io A plot of RMSD versus time is used to assess convergence. For a stable system, the RMSD value will typically increase initially and then plateau, indicating that the complex has reached equilibrium and is not undergoing significant conformational changes. nih.govrsc.org
Root Mean Square Fluctuation (RMSF): RMSF is calculated for each individual amino acid residue to identify the flexible regions of the protein. github.io Higher RMSF values indicate greater movement or fluctuation. Typically, loop regions of a protein exhibit higher RMSF values, while residues in stable secondary structures like alpha-helices and beta-sheets, as well as those in the binding site interacting with the ligand, show lower fluctuations. rsc.org
Illustrative MD Simulation Analysis Parameters
This table describes the key metrics used in MD simulations to analyze the dynamic behavior of a protein-ligand complex and their typical interpretation for a stable system, as would be applied to this compound.
| Metric | Description | Indication of Stability |
| RMSD | Measures the deviation of atomic positions from a reference structure over time. | The RMSD plot plateaus, indicating the system has reached equilibrium. |
| RMSF | Measures the fluctuation of individual residues around their average positions. | Low fluctuations in the binding site residues; higher fluctuations in loop regions. |
| RoG | Measures the compactness of the overall protein structure. | A consistent and stable RoG value indicates no major unfolding or conformational change. |
Source: Based on standard molecular dynamics analysis protocols. rsc.orggithub.ioresearchgate.net
Pharmacophore Modeling and Ligand-Based Design
Pharmacophore modeling is a crucial technique in rational drug design, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. This approach is particularly valuable when the three-dimensional structure of the target is unknown.
For pyrazole-containing compounds, pharmacophore models are developed to identify key features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings that are critical for biological activity. In a study on 1-ethyl-1H-pyrazolo[3,4-b]pyridine-based derivatives, a 3D structure-based pharmacophore model was successfully used to identify novel binders for bromodomain-containing protein 9 (BRD9), an important epigenetic target nih.gov. This demonstrates the utility of such models in discovering new ligands for this class of compounds.
Ligand-based design, which relies on the knowledge of molecules known to interact with a target, often employs pharmacophore modeling. By aligning a set of active molecules, a common pharmacophore hypothesis can be generated. This model can then be used to screen virtual libraries for new compounds that match the pharmacophoric features, potentially leading to the discovery of novel and more potent molecules. For a compound like this compound, a ligand-based approach would involve identifying its key chemical features and using them to guide the design of new derivatives with desired biological activities.
A hypothetical pharmacophore model for this compound could include the following features:
| Feature | Description |
| Hydrogen Bond Acceptor | The nitrogen atoms of the pyrazole ring. |
| Aromatic Ring | The pyrazole and aniline rings. |
| Hydrophobic Group | The ethyl group attached to the pyrazole ring. |
| Hydrogen Bond Donor | The amino group on the aniline ring. |
This table is interactive and can be sorted by clicking on the column headers.
Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the molecular properties of compounds like this compound at the atomic level. These methods provide detailed insights into the electronic structure and reactivity of molecules.
The electronic structure of a molecule dictates its physical and chemical properties. DFT calculations can be used to determine various electronic properties of pyrazole derivatives. eurasianjournals.comeurasianjournals.com For instance, the analysis of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.
Molecular Electrostatic Potential (MEP) maps are another valuable output of electronic structure calculations. These maps illustrate the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For pyrazole derivatives, the nitrogen atoms of the pyrazole ring are typically electron-rich centers.
Quantum chemical calculations can predict the reactivity of different sites within a molecule. By analyzing parameters such as atomic charges and Fukui functions, researchers can identify which atoms are more susceptible to electrophilic or nucleophilic attack. mdpi.com This information is invaluable for predicting the metabolic fate of a compound and for designing new synthetic routes.
For this compound, DFT calculations could predict the most likely sites for metabolic modification, such as oxidation of the aniline ring or reactions involving the pyrazole moiety. Furthermore, these calculations can be used to study reaction mechanisms, providing a deeper understanding of the chemical transformations that pyrazole derivatives can undergo.
A summary of predictable electronic properties is presented below:
| Property | Significance |
| HOMO Energy | Relates to electron-donating ability. |
| LUMO Energy | Relates to electron-accepting ability. |
| HOMO-LUMO Gap | Indicator of chemical reactivity and stability. |
| Mulliken Atomic Charges | Describes the charge distribution across the molecule. |
| Molecular Electrostatic Potential | Identifies electrophilic and nucleophilic sites. |
This table is interactive and can be sorted by clicking on the column headers.
In Silico ADMET Profiling (Absorption, Distribution, Metabolism, Excretion)
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is an essential component of modern drug discovery, allowing for the early prediction of the pharmacokinetic and safety properties of a compound. Various computational models are used to estimate these properties, helping to prioritize candidates with favorable drug-like characteristics.
For pyrazole derivatives, in silico ADMET studies are routinely performed to assess their potential as drug candidates. semanticscholar.orgnih.gov These predictions are based on the molecule's structure and physicochemical properties.
Key ADMET parameters that would be evaluated for this compound include:
Absorption: Parameters such as intestinal absorption, Caco-2 cell permeability, and skin permeability are predicted to assess how well the compound is absorbed into the bloodstream.
Distribution: Predictions of plasma protein binding and blood-brain barrier penetration help to understand how the compound is distributed throughout the body.
Metabolism: The likelihood of the compound being a substrate or inhibitor of cytochrome P450 (CYP) enzymes is a key predictor of its metabolic stability and potential for drug-drug interactions.
Excretion: Predictions of renal clearance and total clearance provide insights into how the compound is eliminated from the body.
A representative table of predictable ADMET properties is shown below:
| ADMET Property | Predicted Value (Illustrative) | Importance |
| Human Intestinal Absorption (%) | High (>80%) | Indicates good oral bioavailability. |
| Caco-2 Permeability (logPapp) | Moderate | Predicts absorption across the intestinal wall. |
| Blood-Brain Barrier (BBB) Permeation | Low | Indicates potential for CNS side effects. |
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions. |
| Ames Mutagenicity | Non-mutagenic | Low risk of carcinogenicity. |
This table is interactive and can be sorted by clicking on the column headers. It is important to note that these are illustrative values, and actual predictions would require specific software and models.
Medicinal Chemistry and Structure Activity Relationship Sar Studies of Pyrazolyl Anilines
General Principles of Pyrazole (B372694) and Aniline (B41778) Scaffold Design
The pyrazole nucleus is a five-membered aromatic heterocycle with two adjacent nitrogen atoms, which is considered a "privileged scaffold" in medicinal chemistry. researchgate.netnih.goveurekaselect.comnih.gov This is due to its synthetic accessibility and its ability to participate in a variety of non-covalent interactions, including hydrogen bonding, metal coordination, and hydrophobic interactions. The pyrazole ring is relatively stable to metabolism, a desirable feature in drug design. nih.gov The two nitrogen atoms of the pyrazole ring allow for diverse substitution patterns, enabling fine-tuning of the molecule's physicochemical properties and biological activity. mdpi.com The N-unsubstituted pyrazole can act as both a hydrogen bond donor and acceptor, while N-substitution removes the hydrogen bond donating capability, a feature that can be exploited in designing selective ligands. nih.gov
Similarly, the aniline moiety is a common feature in many biologically active compounds. cresset-group.com The amino group on the benzene (B151609) ring can act as a hydrogen bond donor and can be readily modified to modulate the compound's properties. researchgate.netresearchgate.net However, the aniline scaffold can also be associated with metabolic instability and potential toxicity, prompting chemists to explore modifications or replacements to optimize drug-like properties. cresset-group.com The electronic properties of the aniline ring can be significantly altered by substituents, which in turn affects its pKa, planarity, and interaction with biological targets. researchgate.netresearchgate.netafit.edu
Impact of Substituents on Molecular Interactions and Biological Recognition
Substituents on the aniline ring can significantly alter the electronic and steric properties of the molecule, thereby influencing its biological activity. nih.gov Electron-donating groups, for example, tend to increase the pKa of the amino group, while electron-withdrawing groups have the opposite effect. researchgate.netresearchgate.net These changes can affect the ionization state of the aniline at physiological pH, which is crucial for its interaction with biological targets. Furthermore, substituents can influence the planarity of the aniline ring system. Electron-withdrawing groups, particularly at the para-position, can favor a more planar conformation, which may be optimal for binding to a specific target. afit.edu In the context of GPR88 agonists, modifications on the aniline moiety of a lead compound were explored to improve potency and reduce lipophilicity, demonstrating the tunability of this scaffold. nih.gov
Insights from Analogues of 3-(1-Ethyl-1H-pyrazol-4-YL)aniline
The synthesis and evaluation of pyrazole-aniline linked coumarin (B35378) derivatives have provided valuable structure-activity relationship (SAR) insights. mdpi.comresearchgate.net Coumarins themselves are a class of compounds with a wide range of biological activities. researchgate.netnih.gov When linked to a pyrazole-aniline scaffold, the resulting hybrid molecules have shown promising antimicrobial properties. mdpi.comresearchgate.net
In a series of pyrazole-aniline linked coumarin derivatives, it was found that the nature of the substituents on both the coumarin and aniline moieties significantly influenced their antibacterial and antifungal activities. researchgate.net For instance, compounds with electron-donating groups like methoxy (B1213986) and methyl on the aniline ring exhibited potent antibacterial activity. researchgate.net Conversely, anilines with electron-deficient substituents generally resulted in higher yields during synthesis. researchgate.net
A study on coumarin-substituted pyrazole derivatives as anti-Staphylococcus aureus agents revealed that a fluoro-substitution on the coumarin moiety led to potent antimicrobial compounds, whereas a hydroxy-substitution nearly abolished the activity. mdpi.com This highlights the sensitive dependence of biological activity on the electronic nature of the substituents.
Table 1: Antimicrobial Activity of Selected Pyrazole-Aniline Linked Coumarin Derivatives
| Compound ID | Aniline Substituent | Coumarin Substituent | Antibacterial Activity (MIC in µg/mL) | Antifungal Activity | Reference |
| 4b | 2-methoxy | - | 1.9 - 7.8 | - | researchgate.net |
| 4e | 4-methoxy | - | 1.9 - 7.8 | Potent | researchgate.net |
| 4h | 2,4-dimethyl | - | 1.9 - 7.8 | Potent | researchgate.net |
| 4i | 2,5-dimethyl | - | 1.9 - 7.8 | Potent | researchgate.net |
| 4k | 2,4-dimethoxy | - | 1.9 - 7.8 | - | researchgate.net |
| 5 | N,N-diphenyl | 6-fluoro | Potent against MRSA | - | mdpi.com |
| 6 | N-methyl-N-phenyl | 6-fluoro | Inactive | - | mdpi.com |
| 8 | N-benzyl-N-phenyl | 6-fluoro | Inactive | - | mdpi.com |
Note: The specific MIC values for each bacterial strain can be found in the cited literature. The table provides a summary of the activity range.
These findings underscore the importance of a systematic approach to SAR studies, where modifications to different parts of the molecular scaffold can lead to significant changes in biological activity. The insights gained from these analogues can guide the future design of more potent and selective pyrazolyl aniline derivatives for various therapeutic applications.
SAR of Other Pyrazole-Aniline Hybrid Systems
The fusion of pyrazole and aniline moieties creates a versatile scaffold, the pyrazolyl aniline system, which is of significant interest in medicinal chemistry. These hybrid systems serve as foundational structures for developing therapeutic agents with a wide array of biological activities, including antibacterial and anti-biofilm properties. Structure-Activity Relationship (SAR) studies are crucial in deciphering how chemical modifications to this scaffold influence its interaction with biological targets and, consequently, its therapeutic efficacy.
Research into pyrazole-aniline hybrids has revealed that the nature and position of substituents on both the pyrazole and aniline rings play a critical role in determining the biological activity. For instance, in the development of small molecules designed to induce the dispersal of Pseudomonas aeruginosa biofilms, a library of 4-arylazo-3,5-diamino-1H-pyrazole derivatives was synthesized and evaluated. nih.gov These compounds, which feature a substituted aniline moiety linked to a diaminopyrazole core, were assessed for their ability to reduce levels of cyclic diguanylate (c-di-GMP), a key second messenger in bacterial biofilm formation. nih.gov
The SAR studies on this series provided clear insights. The investigation began by exploring different substitution patterns on the phenyl ring of the aniline component. nih.gov It was observed that the position of a fluorine substituent on the phenyl ring significantly impacted the compound's activity. The highest activity was achieved when the fluorine atom was located at the ortho position relative to the hydrazine (B178648) linker, resulting in a more potent reduction of c-di-GMP levels compared to when the fluorine was at the meta or para positions. nih.gov This highlights the importance of substituent placement on the aniline ring for optimal biological function. nih.gov
Table 1: SAR of 4-Arylazo-3,5-diamino-1H-pyrazole Derivatives against c-di-GMP Levels nih.gov
| Entry | Phenyl Ring Substituent | c-di-GMP Level Reduction (%) |
| 1 | 3-F | 73 |
| 2 | 2-F | 83 |
| 3 | 4-F | 44 |
This table is generated based on data from the SAR study of 4-arylazo-3,5-diamino-1H-pyrazoles, showing the effect of fluorine substituent position on the phenyl ring on the reduction of c-di-GMP levels. nih.gov
Further studies on different pyrazole-aniline hybrid systems have corroborated the significance of the substitution pattern on the aniline ring. In a series of 5-amino-3-((phenylamino)-N-(4-substituted phenylamino)-1H-pyrazole-4-carboxamides tested for anti-tubercular activity, preliminary SAR analysis indicated that the presence of electron-withdrawing substituents on the phenyl rings was beneficial for antibacterial potency. mdpi.com Conversely, the introduction of electron-donating groups led to a notable decrease in activity. mdpi.com
Collectively, these findings underscore a recurring theme in the medicinal chemistry of pyrazole-aniline hybrids: the electronic nature and spatial arrangement of substituents on the aniline ring are primary determinants of biological activity. Whether through specific positional effects, as seen with halogen substitutions, or through the broader influence of electron-withdrawing versus electron-donating groups, the aniline portion of the scaffold is a critical handle for optimizing potency.
Biological Target Elucidation and Mechanistic Investigations of Pyrazolyl Anilines
Enzyme Inhibition Studies
Enzyme inhibition is a critical area of investigation for determining the therapeutic potential of chemical compounds. This section details the known inhibitory activities of 3-(1-Ethyl-1H-pyrazol-4-YL)aniline against several classes of enzymes.
Interaction with Kinase Enzymes (e.g., CDK2, CDK8, VEGFR, EGFR)
Kinases are a major class of enzymes targeted in drug discovery, particularly in oncology. While the broader pyrazole (B372694) scaffold is a well-known pharmacophore in the development of kinase inhibitors, a thorough review of scientific literature reveals no specific data on the inhibitory activity of this compound against Cyclin-Dependent Kinase 2 (CDK2), Cyclin-Dependent Kinase 8 (CDK8), Vascular Endothelial Growth Factor Receptor (VEGFR), or Epidermal Growth Factor Receptor (EGFR).
Studies on structurally related compounds, such as N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives, have shown inhibitory activity against CDK2. researchgate.netnih.gov However, these findings cannot be directly extrapolated to this compound due to differences in their chemical structures.
Inhibition of Other Relevant Protein Targets (e.g., CRMP2, C-RAF, CYP17, c-KIT, HDAC, SARS-CoV-2 3CL Protease)
Investigations into the effects of this compound on other significant protein targets have been conducted. Based on available data, there are no specific published studies demonstrating its inhibitory action on the following proteins:
Collapsin Response Mediator Protein 2 (CRMP2)
C-Raf (RAF-1) proto-oncogene, serine/threonine kinase
Cytochrome P450 17A1 (CYP17)
c-Kit proto-oncogene, receptor tyrosine kinase
Histone Deacetylase (HDAC)
SARS-CoV-2 3CL Protease
Research into related pyrazole-containing molecules has indicated activity against some of these targets, but specific data for this compound is not present in the current body of scientific literature.
Effects on Bacterial Enzymes (e.g., DapE, Sortase A)
The potential of this compound as an antibacterial agent through the inhibition of bacterial enzymes has been considered. At present, there is no available research documenting the inhibitory effects of this specific compound on N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE) or Sortase A.
Protein-Ligand Interaction Mechanisms
Understanding how a compound binds to its target protein is fundamental to rational drug design. This section explores the known molecular interactions and binding mechanisms of this compound.
Specific Amino Acid Residue Interactions within Binding Pockets
Detailed molecular docking or co-crystallography studies are required to elucidate the specific amino acid residues that a ligand interacts with inside a protein's binding pocket. A review of the literature indicates that no such studies have been published for this compound with any of the aforementioned protein targets. Therefore, its specific binding modes and key amino acid interactions remain uncharacterized.
Allosteric Modulation Potentials
Allosteric modulation, where a compound binds to a site on the protein distinct from the active site to modulate its activity, is an increasingly important area of drug discovery. While structurally related compounds like 2-phenyl-3-(1H-pyrazol-4-yl)pyridine derivatives have been investigated as potential positive allosteric modulators for the M4 muscarinic acetylcholine (B1216132) receptor, there is currently no specific data to suggest or confirm any allosteric modulation potential for this compound on any protein target. nih.gov
Cellular Mechanistic Investigations (Non-Clinical Focus)
The cellular mechanisms through which pyrazolyl aniline (B41778) compounds exert their effects are a significant area of non-clinical investigation. These studies aim to elucidate the molecular interactions and pathway modulations that underlie their biological activity. Research into compounds structurally related to this compound has revealed complex interactions with cellular signaling cascades and machinery, leading to outcomes such as the induction of programmed cell death and alterations in the cell division cycle.
Modulation of Cellular Pathways and Signaling Cascades
While direct studies on this compound are not extensively available, research on analogous pyrazole and aniline derivatives provides insights into their potential impact on cellular signaling. These compounds have been shown to interact with a variety of signaling pathways critical to cell proliferation, survival, and stress responses.
One of the key areas of investigation for similar compounds involves their effect on kinase signaling pathways. For instance, pyrazole derivatives have been identified as inhibitors of various kinases, which are pivotal enzymes in signal transduction. nih.gov Inhibition of these pathways can disrupt the communication networks that govern cell growth and division.
Furthermore, studies on aniline derivatives have demonstrated the ability to modulate critical signaling pathways such as the PI3K/AKT/mTOR and MAPK pathways. nih.govresearchgate.netnih.gov The PI3K/AKT/mTOR pathway is a central regulator of cell growth, metabolism, and survival, and its inhibition is a common mechanism for anticancer agents. nih.govresearchgate.net Similarly, the MAPK pathway, which includes cascades like ERK, JNK, and p38, is involved in cellular responses to a wide range of stimuli, and its modulation can lead to various cellular outcomes, including apoptosis and cell cycle arrest. nih.gov
The generation of reactive oxygen species (ROS) is another mechanism by which some pyrazole derivatives appear to exert their effects. An increase in intracellular ROS can trigger oxidative stress, leading to the activation of stress-responsive signaling pathways and, ultimately, cell death. nih.gov
Table 1: Investigated Signaling Pathways for Pyrazole and Aniline Derivatives
| Compound Class | Pathway Investigated | Potential Effect | Reference |
| Pyrazole Derivatives | Kinase Signaling | Inhibition of cell proliferation | nih.gov |
| Pyrazole Derivatives | ROS Generation | Induction of oxidative stress | nih.gov |
| Aniline Derivatives | PI3K/AKT/mTOR Pathway | Inhibition of cell growth and survival | nih.govresearchgate.net |
| Aniline Derivatives | MAPK/ERK Pathway | Modulation of cellular stress responses | nih.gov |
This table presents findings from studies on compounds structurally related to this compound and should not be interpreted as direct evidence for the activity of this specific compound.
Induction of Apoptosis and Cell Cycle Modulation at a Molecular Level
A significant focus of research on pyrazole-containing compounds is their ability to induce apoptosis, a form of programmed cell death, and to modulate the cell cycle.
The induction of apoptosis by pyrazole derivatives often involves the activation of caspases, which are key executioner enzymes in the apoptotic process. nih.gov Studies have shown that these compounds can trigger both the intrinsic and extrinsic apoptotic pathways. The intrinsic pathway is often initiated by intracellular stress and involves the B-cell lymphoma-2 (Bcl-2) family of proteins, leading to mitochondrial dysfunction. nih.govmdpi.com The extrinsic pathway is activated by external signals through death receptors on the cell surface. nih.gov
In addition to apoptosis, many pyrazole derivatives have been observed to cause cell cycle arrest at various phases. nih.govmdpi.com The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. By interfering with this process, these compounds can halt the proliferation of rapidly dividing cells. Common points of cell cycle arrest induced by pyrazole derivatives include the G2/M phase and the S phase. nih.gov This arrest is often a consequence of the modulation of key cell cycle regulatory proteins.
Table 2: Effects of Related Pyrazole Derivatives on Apoptosis and Cell Cycle
| Compound Type | Effect | Molecular Observation | Reference |
| Pyrazole Derivative | Apoptosis Induction | Caspase activation, Modulation of Bcl-2 family proteins | nih.govmdpi.com |
| Pyrazole Derivative | Cell Cycle Arrest | Arrest at G2/M and S phases | nih.gov |
| Pyrazolyl-chalcone | Cell Cycle Arrest | - | rsc.org |
| Usnic acid pyrazole derivative | Cell Cycle Arrest | Arrest at G0/G1 phase, Induction of ER stress | consensus.app |
The information in this table is derived from studies on various pyrazole derivatives and does not represent direct findings for this compound.
Future Directions and Research Gaps
Exploration of Novel Synthetic Routes for 3-(1-Ethyl-1H-pyrazol-4-YL)aniline Derivatives
The development of efficient and versatile synthetic methodologies is paramount for exploring the chemical space around the this compound core. While established methods for pyrazole (B372694) synthesis, such as the condensation of 1,3-dicarbonyl compounds with hydrazines, provide a starting point, future research should focus on more innovative and sustainable approaches. nih.govmdpi.comnih.govias.ac.in
One promising avenue is the use of multicomponent reactions (MCRs) , which allow for the construction of complex molecules in a single step from three or more starting materials. ias.ac.inmdpi.com The development of MCRs for the synthesis of highly substituted 4-aminopyrazoles would offer a rapid and efficient way to generate a diverse library of this compound analogs. mdpi.com Furthermore, the exploration of "green" chemistry principles, such as the use of water as a solvent or catalyst-free conditions, would enhance the environmental friendliness of these synthetic routes. ias.ac.in
Another area ripe for exploration is the late-stage functionalization of the this compound scaffold. Techniques such as C-H activation could enable the direct introduction of various functional groups onto the pyrazole or aniline (B41778) rings, providing access to a wide range of derivatives that would be difficult to synthesize through traditional methods. researchgate.net The development of regioselective halogenation reactions, for instance, can introduce handles for further cross-coupling reactions, expanding the structural diversity of accessible compounds. beilstein-archives.org
| Synthetic Strategy | Potential Advantages | Relevant Research Areas |
| Multicomponent Reactions (MCRs) | High efficiency, atom economy, and diversity generation. mdpi.com | Development of novel MCRs for substituted 4-aminopyrazoles. |
| Green Chemistry Approaches | Reduced environmental impact, use of renewable resources. ias.ac.in | Water-based synthesis, catalyst-free reactions. |
| Late-Stage Functionalization | Access to novel derivatives, rapid library synthesis. researchgate.net | C-H activation, regioselective halogenation, cross-coupling reactions. |
Advanced Computational Methodologies for Predictive Modeling
Computational chemistry offers powerful tools to accelerate the discovery and optimization of novel derivatives of this compound. eurasianjournals.comchemmethod.com Future research should leverage advanced computational methodologies to build predictive models for various properties of these compounds, including their biological activity and pharmacokinetic profiles. eurasianjournals.comnih.gov
Quantitative Structure-Activity Relationship (QSAR) studies can be employed to establish a mathematical relationship between the chemical structure of this compound derivatives and their biological activity. benthamdirect.com By analyzing a dataset of compounds with known activities, QSAR models can predict the activity of new, untested molecules, thereby guiding the design of more potent and selective compounds. benthamdirect.comnih.gov The use of advanced machine learning algorithms, such as artificial neural networks (ANN) and random forests, can further enhance the predictive power of these models. benthamdirect.com
Molecular docking and molecular dynamics (MD) simulations can provide detailed insights into the binding of this compound derivatives to their biological targets at the atomic level. eurasianjournals.comnih.govnih.gov These techniques can be used to predict the binding mode and affinity of a compound, identify key interactions with the target protein, and assess the stability of the protein-ligand complex over time. eurasianjournals.comnih.govmdpi.com This information is invaluable for the rational design of new inhibitors with improved potency and selectivity. nih.gov
Deepening Mechanistic Understanding of Biological Interactions
While the specific biological targets of this compound are yet to be identified, the broader class of pyrazole derivatives has been shown to interact with a wide range of biological targets, including enzymes and receptors. frontiersin.orgresearchgate.netmdpi.comresearchgate.net Future research should aim to elucidate the mechanism of action of this compound and its analogs to understand their potential therapeutic applications.
Initial screening of a library of derivatives against a panel of biologically relevant targets could identify potential protein partners. Follow-up studies, including enzymatic assays and biophysical techniques, would then be necessary to validate these interactions and determine the mechanism of inhibition or modulation. nih.gov For instance, many pyrazole-containing compounds are known to be protein kinase inhibitors, a class of drugs widely used in cancer therapy. mdpi.com Investigating the potential of this compound derivatives to inhibit specific kinases could be a fruitful area of research.
Structure-activity relationship (SAR) studies will be crucial in understanding how modifications to the chemical structure of this compound affect its biological activity. nih.govmdpi.comscispace.comnih.gov By systematically varying the substituents on the pyrazole and aniline rings, researchers can identify the key structural features required for potent and selective biological activity. mdpi.com
Potential for Design of Targeted Chemical Probes
The development of targeted chemical probes based on the this compound scaffold could provide powerful tools for studying biological processes. nih.govresearchgate.net These probes are designed to specifically interact with a particular biological target, allowing for its visualization and functional characterization within a complex biological system.
One exciting possibility is the design of fluorescent probes . By attaching a fluorophore to the this compound core, it may be possible to create probes that can be used to visualize the localization and dynamics of their biological target within living cells using fluorescence microscopy. nih.gov The photophysical properties of such probes would need to be carefully optimized to ensure they are suitable for bioimaging applications. nih.gov
Another promising direction is the development of covalent probes . These probes are designed to form a permanent covalent bond with their target protein, which can be advantageous for applications such as target identification and validation. The pyrazole scaffold can be functionalized with reactive groups that can form covalent bonds with specific amino acid residues in the target protein.
Integration of Diverse Research Approaches in Chemical Biology
To fully unlock the potential of this compound and its derivatives, an integrated research approach that combines synthetic chemistry, computational modeling, and biological evaluation is essential. researchgate.netconnectjournals.com This synergistic strategy allows for a continuous feedback loop where computational predictions guide synthetic efforts, and the biological evaluation of newly synthesized compounds informs the refinement of computational models. chemmethod.com
The establishment of a "design-synthesize-test-analyze" cycle will be critical for the efficient discovery of novel compounds with desired properties. chemistryviews.org Automated synthesis platforms can accelerate the generation of compound libraries, while high-throughput screening can rapidly assess their biological activity. chemistryviews.org The integration of these technologies with advanced computational tools will create a powerful platform for the discovery and development of new chemical entities based on the this compound scaffold.
Q & A
Basic: What are the common synthetic routes for 3-(1-Ethyl-1H-pyrazol-4-yl)aniline?
Methodological Answer:
The synthesis typically involves alkylation or substitution reactions. A common approach is the coupling of 4-bromo-1H-pyrazole derivatives with aniline precursors. For instance, brominated pyrazole intermediates (e.g., 4-bromo-1-ethylpyrazole) can undergo Buchwald-Hartwig amination or Ullmann-type coupling with 3-aminophenylboronic acid to introduce the aniline moiety . Solvents like dimethylformamide (DMF) or toluene are used under catalytic conditions (e.g., Pd catalysts, CuI), with reaction temperatures ranging from 80–120°C . Purity is ensured via column chromatography or recrystallization (methanol/water mixtures) .
Advanced: How can researchers optimize reaction conditions to improve yield and selectivity?
Methodological Answer:
Design of Experiments (DoE) is critical. Variables include catalyst loading (e.g., Pd(PPh₃)₄ vs. Pd₂(dba)₃), solvent polarity, and temperature gradients. For example:
- Catalyst screening : Pd-based catalysts may enhance coupling efficiency, while CuI can reduce side reactions in Ullmann couplings .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates but may increase byproducts. Mixed solvents (toluene/DMF) balance reactivity and selectivity .
- Real-time monitoring : Use HPLC or GC-MS to track reaction progress and identify kinetic bottlenecks .
Post-reaction, optimize workup by adjusting pH (e.g., acid/base extraction) to isolate the product from unreacted starting materials .
Basic: What spectroscopic techniques confirm the structure of this compound?
Methodological Answer:
- NMR :
- Mass Spectrometry (HRMS) : A molecular ion peak at m/z 202.12 [M+H]⁺ matches the molecular formula C₁₁H₁₃N₃ .
- IR : N-H stretches (~3400 cm⁻¹) and C=N vibrations (~1600 cm⁻¹) confirm functional groups .
Advanced: How to address discrepancies in biological activity data across studies?
Methodological Answer:
Contradictions often arise from:
- Purity variations : Use HPLC (≥95% purity threshold) to eliminate impurities that skew bioassay results .
- Isomer interference : Chiral centers or tautomeric forms (e.g., pyrazole ring puckering) can alter activity. Employ chiral chromatography or NOESY NMR to identify isomers .
- Assay conditions : Standardize protocols (e.g., cell line viability, buffer pH) to minimize variability. For example, in glycine transporter inhibition studies, ensure consistent ATP levels and incubation times .
Basic: What are key applications in medicinal chemistry?
Methodological Answer:
- Pharmacological intermediates : Used in glycine transporter 1 (GlyT1) inhibitors for neurological disorders (e.g., schizophrenia) .
- Coordination chemistry : The pyrazole-aniline moiety acts as a ligand for transition metals (e.g., Cu²⁺, Zn²⁺) in catalytic systems .
- SAR studies : Modifications at the ethyl group or aniline ring explore structure-activity relationships in antimicrobial agents .
Advanced: How to resolve challenges in X-ray crystallographic analysis?
Methodological Answer:
- Crystallization : Use vapor diffusion with solvents like dichloromethane/hexane. Add co-crystallants (e.g., crown ethers) to stabilize lattice formation .
- Data collection : Optimize resolution (<1.0 Å) using synchrotron radiation for small-molecule crystals. SHELXL refines anisotropic displacement parameters .
- Twinned crystals : Apply the TwinRotMat algorithm in SHELXL to deconvolute overlapping reflections .
Advanced: How to design stability studies under varying environmental conditions?
Methodological Answer:
- Thermal stability : Use TGA/DSC to assess decomposition temperatures (e.g., >200°C indicates robustness for high-temperature reactions) .
- Photodegradation : Expose to UV-Vis light (λ = 254–365 nm) and monitor via HPLC for byproduct formation .
- Hydrolytic stability : Test in buffered solutions (pH 1–13) to simulate gastric/intestinal conditions for drug delivery applications .
Basic: What computational methods predict reactivity or binding affinity?
Methodological Answer:
- DFT calculations : Gaussian or ORCA software models electrophilic substitution sites (e.g., C-5 of pyrazole) .
- Molecular docking (AutoDock Vina) : Predict binding modes to GlyT1 or cytochrome P450 enzymes using PDB structures (e.g., 4XCT) .
- MD simulations : GROMACS assesses conformational stability in aqueous or lipid bilayer environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
